カフェ酸 4-O-グルクロン酸

概要

説明

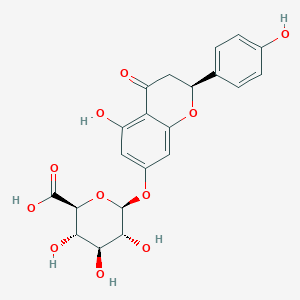

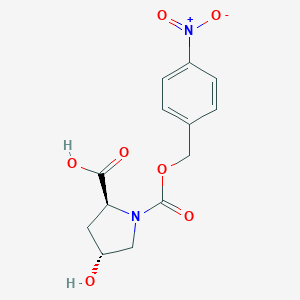

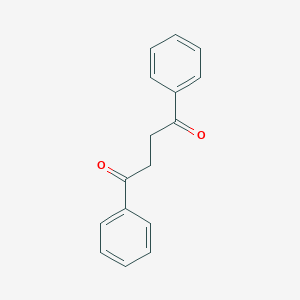

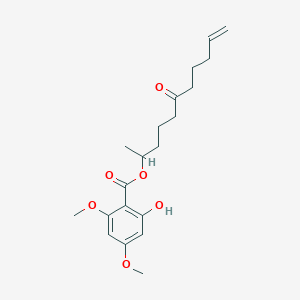

Caffeic acid 4-O-glucuronide is a derivative of caffeic acid, a naturally occurring hydroxycinnamic acid found in various plants. This compound is formed when caffeic acid undergoes glucuronidation, a process where glucuronic acid is added to the molecule. Caffeic acid 4-O-glucuronide is known for its antioxidant properties and is often studied for its potential health benefits and applications in various fields.

科学的研究の応用

Caffeic acid 4-O-glucuronide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study glucuronidation processes and the behavior of phenolic compounds.

Biology: Researchers investigate its role in plant metabolism and its effects on cellular processes.

Medicine: The compound is studied for its potential antioxidant, anti-inflammatory, and anticancer properties. It may also have applications in the treatment of metabolic disorders.

Industry: Caffeic acid 4-O-glucuronide is explored for its use in food preservation, cosmetics, and pharmaceuticals due to its antioxidant properties.

作用機序

Target of Action

Caffeic acid 4-O-glucuronide (CA4G) primarily targets the pleckstrin homology (PH) domain of AKT . AKT, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

CA4G interacts with its target by binding to the PH domain of AKT at a key Arg-25 site . The carbonyl group in the glucuronic acid structure of CA4G is involved in this binding . This interaction inhibits the recruitment of the AKT PH domain to the membrane, while simultaneously increasing the activity of AKT .

Biochemical Pathways

The interaction of CA4G with AKT affects the AKT signaling pathway . Specifically, it increases the phosphorylation of the downstream glycogen synthase kinase 3β (GSK3β) of the AKT signaling pathway . This leads to an increase in glucose consumption, thus improving glucose metabolism .

Pharmacokinetics

The pharmacokinetics of CA4G, like other phenolic compounds, involves processes such as absorption, distribution, metabolism, and excretion . . It’s worth noting that the metabolism of phenolic compounds is of high importance since their metabolites could either lose the activity or be even more potent compared to the parent compounds .

Result of Action

The result of CA4G’s action is an increase in glucose consumption . This is achieved through the activation of AKT by targeting the PH domain, which in turn improves glucose metabolism . This suggests that CA4G and similar metabolites of phenolic acids, which contain glucuronic acid, are key active substances .

Action Environment

The action, efficacy, and stability of CA4G can be influenced by various environmental factors. For instance, food processing, dietary intake, and bioaccessibility can have a high impact on the ability of CA4G to reach the target tissue and exert its biological activities . Furthermore, factors such as ultraviolet radiation can potentially affect the antioxidant properties of phenolic compounds like CA4G .

生化学分析

Biochemical Properties

Caffeic Acid 4-O-Glucuronide interacts with several enzymes and proteins in biochemical reactions . It is a product of the metabolism of caffeic acid, which involves the addition of a glucuronic acid moiety to the caffeic acid molecule .

Cellular Effects

Caffeic Acid 4-O-Glucuronide has been shown to influence cell function, particularly in relation to cell signaling pathways, gene expression, and cellular metabolism . It has been suggested that it may have a role in glucose metabolism, potentially influencing the activity of key enzymes in this pathway .

Molecular Mechanism

At the molecular level, Caffeic Acid 4-O-Glucuronide exerts its effects through various mechanisms. It has been suggested that it may bind to the pleckstrin homology (PH) domain of AKT, a key protein in cell signaling pathways . This binding could potentially influence the activity of AKT and downstream proteins, leading to changes in gene expression .

Metabolic Pathways

Caffeic Acid 4-O-Glucuronide is involved in the metabolic pathways of caffeic acid. The process of glucuronidation, which leads to the formation of Caffeic Acid 4-O-Glucuronide, is a key part of phase II drug metabolism, a pathway that helps to increase the solubility of compounds for excretion .

準備方法

Synthetic Routes and Reaction Conditions

Caffeic acid 4-O-glucuronide can be synthesized through enzymatic glucuronidation. This process involves the use of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and glucuronosyltransferase enzymes to catalyze the reaction. The reaction typically occurs under mild conditions, with the enzyme and substrate being incubated together in an aqueous buffer solution at a controlled temperature and pH.

Industrial Production Methods

Industrial production of caffeic acid 4-O-glucuronide may involve biotechnological approaches, such as using genetically engineered microorganisms that express the necessary glucuronosyltransferase enzymes. These microorganisms can be cultured in bioreactors, where they produce the compound in large quantities. The product is then extracted and purified using techniques such as chromatography.

化学反応の分析

Types of Reactions

Caffeic acid 4-O-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Although less common, reduction reactions can convert the compound back to its parent caffeic acid.

Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur in aqueous solutions at room temperature.

Reduction: Reducing agents such as sodium borohydride can be used, often in alcoholic solvents.

Substitution: Substitution reactions may require catalysts or specific reagents, such as acids or bases, to facilitate the exchange of functional groups.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Caffeic acid.

Substitution: Various glucuronide derivatives depending on the substituent introduced.

類似化合物との比較

Caffeic acid 4-O-glucuronide is similar to other glucuronide derivatives of phenolic acids, such as ferulic acid 4-O-glucuronide and p-coumaric acid 4-O-glucuronide. These compounds share similar antioxidant properties but differ in their specific molecular structures and biological activities. Caffeic acid 4-O-glucuronide is unique due to its specific glucuronidation pattern and the particular health benefits associated with caffeic acid.

List of Similar Compounds

- Ferulic acid 4-O-glucuronide

- p-Coumaric acid 4-O-glucuronide

- Sinapic acid 4-O-glucuronide

- Chlorogenic acid

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O10/c16-7-5-6(2-4-9(17)18)1-3-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1-5,10-13,15-16,19-21H,(H,17,18)(H,22,23)/b4-2+/t10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGOIJNQWZWJRF-ZYZFHZPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648957 | |

| Record name | 4-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093679-71-0 | |

| Record name | 4-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is caffeic acid 4-O-glucuronide formed in the body?

A: Caffeic acid 4-O-glucuronide is a metabolite of caffeic acid, a phenolic compound found in various plants. Research suggests that after oral ingestion of plant extracts containing caffeic acid, it undergoes metabolism, including glucuronidation. [] This process involves the addition of glucuronic acid to the caffeic acid molecule, forming caffeic acid 4-O-glucuronide. [] This conjugation typically occurs in the liver and enhances the water solubility of caffeic acid, facilitating its excretion. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)